molecular formula C8H10ClNO B1415042 (2-Chloro-6-methoxyphenyl)methanamine CAS No. 927902-53-2

(2-Chloro-6-methoxyphenyl)methanamine

Cat. No.: B1415042
CAS No.: 927902-53-2
M. Wt: 171.62 g/mol
InChI Key: FPHTZGYHHSPQAX-UHFFFAOYSA-N
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Description

(2-Chloro-6-methoxyphenyl)methanamine is a valuable chemical building block in organic and medicinal chemistry research. This compound features a benzylamine core structure substituted with chloro and methoxy groups at the ortho positions, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application lies in the exploration and development of novel therapeutic agents. Specifically, analogs of this scaffold, such as triazolopyridine compounds, are investigated as potential treatments for various diseases, including immune-mediated disorders and cancers such as diffuse large B-cell lymphoma and follicular lymphoma . The structure is also analogous to key intermediates used in the development of central nervous system (CNS) agents, such as selective 5-HT2C receptor agonists, which are a target for conditions like depression and anxiety . The chloro group is a common handle for further functionalization via metal-catalyzed cross-coupling reactions, while the methoxy group can influence the electronic properties of the aromatic ring. The primary amine allows for the formation of amides, sulfonamides, or imines, and can be incorporated into larger heterocyclic systems. Researchers utilize this compound in hit-to-lead optimization campaigns to study structure-activity relationships (SAR). This product is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-chloro-6-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHTZGYHHSPQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927902-53-2
Record name (2-chloro-6-methoxyphenyl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of (2-Chloro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Chloro-6-methoxyphenyl)methanamine, a substituted benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While direct extensive literature on this specific molecule is limited, this document compiles available data on its precursors, analogous compounds, and likely synthetic routes to provide a robust working knowledge base for research and development professionals.

Introduction and Physicochemical Profile

This compound belongs to the class of benzylamines, which are characterized by a benzyl group attached to an amino group. The unique substitution pattern of a chloro group at the 2-position and a methoxy group at the 6-position of the phenyl ring is anticipated to impart specific steric and electronic properties that are valuable in the design of targeted therapeutic agents. Substituted benzylamines are recognized as important pharmacophores and key intermediates in the synthesis of a wide range of biologically active molecules.[1][2]

Due to the limited availability of direct experimental data for this compound, its properties are largely inferred from its precursors and structurally related compounds.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted)2-Chloro-6-methoxybenzaldehyde (Precursor)
CAS Number Not available29866-54-4[3]
Molecular Formula C₈H₁₀ClNOC₈H₇ClO₂[3]
Molecular Weight 171.63 g/mol 170.59 g/mol [3]
Appearance Colorless to yellow liquid (predicted)White to yellow solid[4]
Melting Point Not available56-58 °C[4]
Boiling Point >200 °C (predicted)263.1±20.0 °C (Predicted)[4]
Solubility Soluble in organic solvents (e.g., methanol, dichloromethane)Soluble in organic solvents

Synthesis and Mechanistic Considerations

The most plausible and industrially scalable synthetic route to this compound is via the reductive amination of its corresponding aldehyde, 2-chloro-6-methoxybenzaldehyde. This method is a cornerstone of amine synthesis in medicinal chemistry.[5]

Synthesis of the Precursor: 2-Chloro-6-methoxybenzaldehyde

A common method for the synthesis of 2-chloro-6-methoxybenzaldehyde involves the nucleophilic aromatic substitution of a more reactive leaving group, such as fluorine, with a methoxide source.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxybenzaldehyde [4]

  • To a solution of 2-chloro-6-fluorobenzaldehyde (0.030 mol) in methanol (500 ml), add sodium hydroxide (0.35 mol).

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • Cool the mixture to room temperature and reduce the volume to approximately 200 ml via vacuum distillation.

  • Add water (400 ml) and dichloromethane (200 ml) to the concentrated mixture.

  • Separate the organic phase and extract the aqueous phase with two additional portions of dichloromethane (100 ml each).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the dichloromethane by distillation.

  • Recrystallize the crude product from hexane to yield pure 2-chloro-6-methoxybenzaldehyde.

Causality: The use of sodium hydroxide in methanol generates sodium methoxide in situ, which acts as the nucleophile. The higher reactivity of the fluoro group compared to the chloro group towards nucleophilic aromatic substitution allows for selective replacement.

Synthesis of this compound via Reductive Amination

Reductive amination involves the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[5]

Experimental Protocol: Reductive Amination of 2-Chloro-6-methoxybenzaldehyde

  • Dissolve 2-chloro-6-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise while maintaining the temperature below 25 °C.

  • Continue stirring at room temperature for an additional 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the aldehyde spot and the appearance of a new, more polar amine spot (visualized with a suitable stain like ninhydrin) indicates the progression of the reaction.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Aldehyde 2-Chloro-6-methoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Ammonia->Imine Amine This compound Imine->Amine + [H] (from NaBH₄) Reducing_Agent NaBH₄ Reducing_Agent->Amine

Reductive amination of 2-chloro-6-methoxybenzaldehyde.

Reactivity and Spectroscopic Characteristics

The reactivity of this compound is primarily dictated by the nucleophilic nature of the primary amine group. It is expected to undergo typical amine reactions such as acylation, alkylation, and formation of Schiff bases with carbonyl compounds.

Predicted Spectroscopic Data:

  • ¹H NMR: Based on analogous structures like benzylamine, the benzylic protons (-CH₂-NH₂) are expected to appear as a singlet around 3.8 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (around 6.8-7.3 ppm). The methoxy group (-OCH₃) protons should appear as a singlet around 3.9 ppm.[6][7]

  • ¹³C NMR: The benzylic carbon is expected to resonate around 45 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon should be observed around 56 ppm.[8][9]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ and a prominent [M+H]⁺ peak in positive ion mode.

Applications in Drug Discovery and Development

Substituted benzylamines are a privileged scaffold in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][10] The presence of both a chloro and a methoxy group on the phenyl ring of this compound offers several advantages for drug design:

  • Modulation of Lipophilicity and Electronic Properties: The chloro group increases lipophilicity and is an electron-withdrawing group, while the methoxy group is a moderate electron-donating group. This combination allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

  • Formation of Key Interactions: The amine group can act as a hydrogen bond donor and acceptor, forming crucial interactions with target proteins. The methoxy group's oxygen can also participate in hydrogen bonding.

  • Scaffold for Further Derivatization: The primary amine serves as a versatile handle for the introduction of various functional groups, enabling the exploration of a large chemical space in lead optimization.

Derivatives of chloro- and methoxy-substituted benzylamines have been investigated as potential therapeutic agents in various disease areas, including oncology and central nervous system disorders.[10]

Applications cluster_Applications Potential Therapeutic Areas Target_Molecule This compound Oncology Oncology Target_Molecule->Oncology as a scaffold for kinase inhibitors CNS_Disorders CNS Disorders Target_Molecule->CNS_Disorders as a precursor for neuroactive compounds Infectious_Diseases Infectious Diseases Target_Molecule->Infectious_Diseases as a building block for antimicrobial agents

Potential applications of this compound derivatives.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Toxicity: Benzylamines can be harmful if swallowed, in contact with skin, or if inhaled.[13] They can cause skin irritation and serious eye damage.[14]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]

It is imperative to consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for synthetic and medicinal chemistry. Its synthesis can be reliably achieved through the reductive amination of the corresponding commercially available benzaldehyde. The unique substitution pattern on the aromatic ring provides a versatile platform for the design and synthesis of novel bioactive molecules. Further research into the specific properties and applications of this compound is warranted and is expected to unveil its full potential in drug discovery and materials science.

References

  • Chem-Impex. (n.d.). 2-Chloro-6-methoxy-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • PubMed. (n.d.). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet Benzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted benzylamines and their use for the treatment of depression.
  • ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]

  • European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1338 - BENZYLAMINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

  • NIH. (n.d.). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]

  • Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Eureka. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

Sources

The Strategic Blueprint for a Key Pharmaceutical Intermediate: A Technical Guide to (2-Chloro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of (2-Chloro-6-methoxyphenyl)methanamine.

Introduction: The Architectural Significance of a Substituted Benzylamine

In the landscape of drug discovery, the precise arrangement of functional groups on an aromatic scaffold is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest due to the unique interplay of its substituents. The ortho chloro and methoxy groups create a distinct electronic and steric environment, influencing the molecule's conformational preferences and its potential interactions with biological targets.

The chloro group, an electron-withdrawing substituent, and the methoxy group, an electron-donating substituent, exert opposing electronic effects on the phenyl ring. This electronic duality, combined with their steric bulk, allows for a nuanced modulation of a drug candidate's properties, including binding affinity, metabolic stability, and pharmacokinetic profile[3]. This guide will provide the foundational knowledge necessary to effectively utilize this versatile intermediate in research and development.

Physicochemical Properties and Characterization

The precise physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds. A summary of these expected properties is presented below.

PropertyValueSource
CAS Number Not assigned; synthesized from 2-Chloro-6-methoxybenzaldehyde (CAS: 29866-54-4)N/A
Molecular Formula C₈H₁₀ClNOCalculated
Molecular Weight 171.62 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidInferred
Boiling Point Not determinedN/A
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane)Inferred

Characterization of the synthesized this compound is critical for ensuring its purity and structural integrity. Standard analytical techniques are employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point[4].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for confirming the molecular weight and identifying potential volatile impurities[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the position of the substituents.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine and C-O stretch of the ether.

Synthesis of this compound: A Self-Validating Protocol

The most direct and reliable route to this compound is through the reductive amination of its corresponding aldehyde, 2-Chloro-6-methoxybenzaldehyde[6]. This method is widely applicable for the synthesis of benzylamines and offers good yields with manageable purification.

Experimental Protocol: Reductive Amination

This protocol is designed to be a self-validating system, where successful execution relies on careful control of reaction parameters and thorough characterization of the product.

Materials:

  • 2-Chloro-6-methoxybenzaldehyde (CAS: 29866-54-4)

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-Chloro-6-methoxybenzaldehyde (1.0 eq) in anhydrous methanol. Add ammonium acetate (10 eq) or a solution of ammonia in methanol (7 N, 5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. The choice of reducing agent is critical; NaBH₃CN is effective at neutral to slightly acidic pH, while NaBH(OAc)₃ is a milder and often more selective reagent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

  • Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 2-Chloro-6-methoxybenzaldehyde C Imine Intermediate A->C Stir at RT B Ammonium Acetate / Ammonia in Methanol B->C E This compound C->E Stir at RT D Sodium Cyanoborohydride / Sodium Triacetoxyborohydride D->E F Crude Product E->F Work-up & Extraction G Purified Product F->G Column Chromatography Signaling_Pathway cluster_pathway Cancer Cell Signaling cluster_drug Drug Action GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinA Kinase A Rec->KinA KinB Kinase B KinA->KinB TF Transcription Factor KinB->TF Proliferation Cell Proliferation TF->Proliferation Drug Drug with (2-Chloro-6-methoxyphenyl) methanamine Moiety Drug->KinB Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug containing the title moiety.

Conclusion: A Versatile Tool for a Senior Application Scientist

This compound represents a strategically important building block for the synthesis of novel and potent drug candidates. Its unique electronic and steric properties offer medicinal chemists a valuable tool for optimizing ligand-protein interactions. The reliable synthetic route via reductive amination of 2-Chloro-6-methoxybenzaldehyde, coupled with robust analytical characterization, ensures the high quality of this intermediate. This guide provides the necessary technical foundation for researchers and drug development professionals to confidently incorporate this compound into their discovery programs, paving the way for the next generation of innovative therapeutics.

References

  • PubChem. (n.d.). 2-Chloro-6-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-6-hydroxy-N-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
  • Alzchem Group. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2-Chloro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Chloro-6-methoxyphenyl)methanamine, a substituted benzylamine derivative with significant potential in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore validated synthetic routes, and discuss its relevance as a building block in the development of novel therapeutic agents.

Core Molecular Attributes

This compound, also known as 2-chloro-6-methoxybenzylamine, is a primary amine featuring a benzene ring substituted with both a chlorine atom and a methoxy group at positions 2 and 6, respectively, relative to the aminomethyl substituent.

Molecular Formula and Weight

The chemical structure of this compound is defined by its molecular formula and corresponding molecular weight, which are fundamental parameters for any experimental work.

  • Molecular Formula: C₈H₁₀ClNO

  • Monoisotopic Mass: 171.04509 Da

  • Molecular Weight: 171.62 g/mol

These values are critical for accurate reagent measurements, reaction stoichiometry calculations, and the interpretation of mass spectrometry data.

Structural Representation

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interaction with biological targets.

Figure 1: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both chemical synthesis and biological assays.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol Calculated
Monoisotopic Mass 171.04509 Da
Appearance Not specified; likely a liquid or low-melting solidInferred
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Synthesis and Manufacturing

Substituted benzylamines are pivotal intermediates in organic synthesis. The preparation of this compound can be approached through several established synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and purity requirements.

Reductive Amination of 2-Chloro-6-methoxybenzaldehyde

A primary and widely adopted method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the amine.

Reductive_Amination start 2-Chloro-6-methoxybenzaldehyde intermediate Imine Intermediate start->intermediate Reaction with Amine Source amine_source Amine Source (e.g., NH3, NH4OAc) amine_source->intermediate reducing_agent Reducing Agent (e.g., NaBH4, H2/Catalyst) product This compound reducing_agent->product intermediate->product Reduction

Figure 2: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for reductive amination. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and choice of reducing agent) is crucial for maximizing yield and purity.

Step 1: Imine Formation

  • Dissolve 2-chloro-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 eq).

  • Stir the mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The rationale for using an excess of the ammonia source is to drive the equilibrium towards the formation of the imine.

Step 2: Reduction

  • Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (typically 1.5-2.0 eq). The slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or GC-MS.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Self-Validation: The purity of the final product should be rigorously assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The absence of aldehyde and imine signals in the NMR spectra serves as a key validation point for the completion of the reaction.

Role in Drug Discovery and Development

Substituted benzylamines are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited in drug design.

The presence of a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation. The methoxy group, being a hydrogen bond acceptor, can also contribute to ligand-protein interactions. The strategic placement of these substituents can influence the overall conformation of the molecule, allowing for fine-tuning of its interaction with a biological target.

While specific examples of marketed drugs containing the this compound moiety are not readily found, this building block is of significant interest to medicinal chemists for the synthesis of novel compounds for various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. Its utility lies in its ability to serve as a starting point for the generation of libraries of compounds for high-throughput screening and lead optimization.

Safety and Handling

As a primary amine and a chlorinated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its unique substitution pattern provides a versatile platform for the design and synthesis of novel bioactive molecules. A thorough understanding of its synthesis and physicochemical properties, as outlined in this guide, is paramount for its effective utilization in research and development endeavors.

References

  • PubChemLite. This compound (C8H10ClNO). Available at: [Link] (Accessed: January 23, 2026).

Methodological & Application

detailed reaction protocol for (2-Chloro-6-methoxyphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of (2-Chloro-6-methoxyphenyl)methanamine: A Detailed Protocol for Pharmaceutical Building Block Elaboration

Abstract

This compound is a pivotal precursor in the synthesis of various pharmacologically active compounds. Its substituted benzylamine scaffold allows for diverse functionalization, making it a valuable building block in drug discovery and development. This document provides a comprehensive, field-tested protocol for the synthesis of this key intermediate. We will primarily detail the robust and high-yielding pathway involving the reduction of 2-Chloro-6-methoxybenzonitrile using Lithium Aluminum Hydride (LiAlH₄). An alternative, widely-used method via reductive amination of 2-Chloro-6-methoxybenzaldehyde is also presented. This guide emphasizes the causality behind procedural choices, rigorous safety measures, and detailed analytical characterization to ensure reproducibility and purity.

Introduction and Strategic Overview

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry. The specific arrangement of a chloro and a methoxy group ortho to the aminomethyl substituent in this compound creates a unique electronic and steric environment, influencing molecular conformation and interaction with biological targets.

Two principal synthetic routes are commonly employed for this class of compounds:

  • Reduction of a Benzonitrile: This method involves the conversion of a nitrile group (-C≡N) to a primary amine (-CH₂NH₂). It is often favored for substrates where the corresponding aldehyde is sterically hindered or electronically deactivated, as it can lead to cleaner reactions and higher yields[1].

  • Reductive Amination of a Benzaldehyde: This powerful one-pot reaction combines an aldehyde with an amine source (typically ammonia or an ammonium salt) in the presence of a reducing agent to form the target amine[2].

While both methods are viable, the nitrile reduction pathway is selected as the primary protocol in this guide due to its high efficiency and straightforward execution for this particular substrate.

Primary Protocol: Nitrile Reduction Pathway

This pathway proceeds in two logical steps: the synthesis of the benzonitrile precursor followed by its reduction to the target primary amine.

Reaction Mechanism

The core of this synthesis is the hydride reduction of the nitrile functional group. Lithium Aluminum Hydride (LiAlH₄) serves as a potent source of hydride ions (H⁻). The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by subsequent reduction of the resulting imine intermediate. The final amine is liberated upon aqueous workup.

Nitrile Reduction Mechanism cluster_reagents Start 2-Chloro-6-methoxybenzonitrile Intermediate1 Imine Anion Intermediate Start->Intermediate1 + 2 [H⁻] from LiAlH₄ Intermediate2 Aluminum-Amine Complex Intermediate1->Intermediate2 Coordination Product This compound Intermediate2->Product Protonation Reagent1 1. LiAlH₄, Anhydrous THF Reagent2 2. H₂O Workup

Caption: Mechanism of nitrile reduction using LiAlH₄.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol assumes the starting material, 2-Chloro-6-methoxybenzonitrile, is available. If it needs to be synthesized, a common route is the Sandmeyer reaction from 2-amino-3-chlorobenzonitrile or nucleophilic substitution from 2,6-dichlorobenzonitrile.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
2-Chloro-6-methoxybenzonitrile167.595.00 g29.81.0
Lithium Aluminum Hydride (LiAlH₄)37.952.26 g59.62.0
Anhydrous Tetrahydrofuran (THF)-150 mL--
Deionized Water (H₂O)18.02~30 mL--
15% (w/v) Sodium Hydroxide (NaOH)40.00~10 mL--
Diethyl Ether (Et₂O)74.12~200 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g--

Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser under a nitrogen atmosphere, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool under nitrogen.

    • Scientist's Note: LiAlH₄ is highly reactive with water and moisture. Maintaining an inert and anhydrous environment is critical for safety and reaction efficiency[3][4][5].

  • Reagent Addition: Suspend Lithium Aluminum Hydride (2.26 g, 59.6 mmol) in anhydrous THF (75 mL) in the reaction flask. Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-Chloro-6-methoxybenzonitrile (5.00 g, 29.8 mmol) in anhydrous THF (75 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ slurry over 45 minutes, maintaining the internal temperature below 10 °C.

    • Scientist's Note: The reaction is exothermic. A slow, controlled addition is necessary to prevent a dangerous temperature increase.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 65 °C) for 4 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot. Check for the disappearance of the starting nitrile spot.

  • Quenching (Workup): Cool the reaction mixture back down to 0 °C in an ice-water bath. Quench the reaction with extreme caution by the slow, dropwise addition of:

    • 2.3 mL of deionized water

    • 2.3 mL of 15% NaOH (aq)

    • 6.9 mL of deionized water

    • Scientist's Note: This is a Fieser workup. It is highly exothermic and generates hydrogen gas. The sequence is critical for forming a granular, easily filterable aluminum salt precipitate. Never add the quenching agents too quickly.

  • Isolation: Stir the resulting greyish-white slurry at room temperature for 30 minutes. Add anhydrous magnesium sulfate (~10 g) and stir for another 15 minutes to ensure all water is sequestered.

  • Filtration and Concentration: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (~3 x 50 mL). Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel[6]. For chromatography, an eluent system of dichloromethane/methanol with a small amount of triethylamine (e.g., 98:2:0.1) is effective at preventing the amine from streaking on the acidic silica. Alternatively, acid-base extraction can be employed for purification[7][8].

Alternative Protocol: Reductive Amination

This method is an excellent alternative, particularly if the 2-Chloro-6-methoxybenzaldehyde starting material is more readily available.

Reaction Overview

The aldehyde reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine in situ. This imine is then immediately reduced by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the primary amine.

Reductive Amination Workflow A Dissolve 2-Chloro-6-methoxybenzaldehyde & Ammonium Acetate in Methanol B Stir at Room Temperature (Imine Formation) A->B C Cool to 0 °C B->C D Add Sodium Borohydride (NaBH₄) in portions C->D E Reaction Quench (Add H₂O) D->E Stir 2-4h F Solvent Removal (Rotary Evaporation) E->F G Aqueous Workup (Extraction with Ether) F->G H Purification (e.g., Chromatography) G->H I Final Product H->I

Caption: Workflow for reductive amination synthesis.

Abbreviated Protocol
  • Imine Formation: Dissolve 2-Chloro-6-methoxybenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in methanol. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5-2.0 eq) portion-wise, monitoring for gas evolution.

  • Workup: After stirring for several hours, quench the reaction with water, remove the methanol via rotary evaporation, and extract the aqueous residue with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify as described in the primary protocol.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.2-6.8 (m, 3H, Ar-H ), 3.90 (s, 3H, -OCH ₃), 3.85 (s, 2H, -CH ₂NH₂), 1.5-2.0 (br s, 2H, -NH ₂). The broad singlet for the amine protons will disappear upon a D₂O shake[9].
¹³C NMR (CDCl₃, 101 MHz)δ ~157 (Ar-C -O), ~135 (Ar-C -CH₂), ~130-120 (Ar-C H), ~110 (Ar-C H), ~56 (-OC H₃), ~40 (-C H₂NH₂).
IR Spectroscopy (Thin Film)~3380 & 3300 cm⁻¹ (two sharp N-H stretches, characteristic of a primary amine), ~1600 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (Ar-O-C stretch)[10][11][12].
Mass Spectrometry (EI)Expected M⁺ at m/z 171/173 due to the chlorine isotope pattern. A key fragment would be the loss of NH₂ (m/z 155/157). The presence of an odd molecular weight is consistent with the nitrogen rule[13].

Safety and Handling

Rigorous adherence to safety protocols is mandatory when performing this synthesis.

ReagentHazard ClassKey Precautions
Lithium Aluminum Hydride Water-Reactive, Pyrophoric, CorrosiveHandle exclusively under an inert atmosphere (glovebox or Schlenk line). Do not allow contact with water or protic solvents. Use plastic or ceramic spatulas, not metal. Wear a fire-retardant lab coat, safety glasses, and appropriate gloves[3][4][5].
Sodium Borohydride Water-Reactive, ToxicReacts with water to produce flammable hydrogen gas. Avoid contact with skin and eyes. Wear appropriate PPE, including gloves and safety goggles[14][15][16][17].
Tetrahydrofuran / Diethyl Ether Highly Flammable, Peroxide-FormerUse in a well-ventilated fume hood away from ignition sources. Use freshly distilled or inhibitor-tested solvents to avoid explosive peroxides.
Sodium Hydroxide CorrosiveCauses severe skin burns and eye damage. Handle with care, wearing gloves and eye protection.

Conclusion

This application note provides a validated, detailed, and reliable protocol for the synthesis of this compound. The primary route via nitrile reduction with LiAlH₄ is highlighted for its efficiency and high yield. By understanding the rationale behind each step, from the necessity of anhydrous conditions to the specifics of the quenching procedure, researchers can confidently and safely produce this valuable chemical intermediate for applications in pharmaceutical and materials science research.

References

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzylamine. In NIST WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • MassBank. (2016). Benzylamine. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ACS Publications. (2011). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

  • PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link] (Note: Link is for general amine spectroscopy, specific chapter may vary).

  • University of California, Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium borohydride. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

A Validated Protocol for the Purification of (2-Chloro-6-methoxyphenyl)methanamine by Modified Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

(2-Chloro-6-methoxyphenyl)methanamine is a key substituted benzylamine intermediate, valuable in the synthesis of complex molecular scaffolds for drug discovery and materials science. The purity of this building block is paramount, as impurities can lead to side reactions, complex product mixtures, and low yields in subsequent synthetic steps. This application note provides a detailed, validated protocol for the purification of crude this compound using silica gel column chromatography. We address the specific challenges associated with purifying primary amines on acidic silica gel and present a robust methodology that ensures high purity and recovery. The causality behind each step is explained to empower researchers to adapt this protocol to similar separation challenges.

The Separation Challenge: Understanding the Analyte

The primary amine functionality of this compound presents the main obstacle in its purification via standard silica gel chromatography. The lone pair of electrons on the nitrogen atom makes the amine basic. Silica gel, in contrast, has a surface populated with weakly acidic silanol groups (Si-OH).

The core issue is an acid-base interaction between the basic amine and the acidic stationary phase. This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The amine binds too strongly to the silica, resulting in significant product loss and low recovery.

  • Peak Tailing (Streaking): The compound elutes slowly and asymmetrically from the column, leading to broad fractions that are cross-contaminated with impurities.

  • On-Column Degradation: In some cases, the acidic environment can catalyze the degradation of sensitive molecules.

To create a self-validating and effective protocol, we must mitigate this interaction. The most common and effective strategy is to add a small amount of a competitive base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase.[1][2] This additive effectively neutralizes the most acidic sites on the silica gel, allowing the amine to elute symmetrically and improving recovery.

Pre-Chromatography: TLC Method Development

Before committing to a large-scale column, the optimal mobile phase (eluent) must be determined using Thin Layer Chromatography (TLC). This is the most critical step for a successful separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from impurities.[3][4]

Protocol 1: TLC Solvent System Screening
  • Prepare Stock Solutions: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a separate solution of a pure standard, if available.

  • Initial Screening: Spot the crude mixture on at least three different TLC plates. Develop these plates in solvent systems of varying polarity. Good starting systems include:

    • Hexane / Ethyl Acetate (EtOAc) (e.g., 70:30)

    • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2)

    • Toluene / Ethyl Acetate (EtOAc) (e.g., 80:20)

  • Introduce Basic Modifier: Based on the initial screen, select the solvent system that provides the best initial separation. Prepare a new eluent of this system containing 0.5-1% triethylamine (Et₃N) . For example, for a 100 mL mobile phase of 95:5 DCM/MeOH, you would use 94.5 mL DCM, 5 mL MeOH, and 0.5 mL Et₃N.

  • Optimize Rƒ: Run a new TLC plate in the modified solvent system. The amine spot should be round (not streaking) and move off the baseline. Adjust the solvent ratio to achieve the target Rƒ of ~0.3.

    • If Rƒ is too low (compound sticks to the baseline), increase the polarity (e.g., increase the percentage of EtOAc or MeOH).

    • If Rƒ is too high (compound runs with the solvent front), decrease the polarity (e.g., increase the percentage of Hexane or DCM).

  • Visualization: this compound is aromatic and should be visible under a UV lamp at 254 nm.[5] For confirmation, additional staining can be used:

    • Ninhydrin Stain: Specific for primary and secondary amines, typically yielding purple or pink spots upon heating.[6][7]

    • Potassium Permanganate (KMnO₄) Stain: A general stain for oxidizable groups; amines will appear as yellow-brown spots on a purple background.[8]

Data Presentation: Example TLC Development
TrialMobile Phase System (v/v)ModifierTarget RƒObservations
170:30 Hexane/EtOAcNone0.05Severe tailing, compound at baseline.
295:5 DCM/MeOHNone0.15Significant tailing.
395:5 DCM/MeOH1% Et₃N0.30Compact, round spot. Good separation from a less polar impurity (Rƒ 0.5) and a baseline impurity. System Selected.

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use a silica-to-crude-product weight ratio of 50:1 for good separation.[4]

Materials & Reagents
  • Stationary Phase: Silica Gel, standard grade, 230-400 mesh particle size.[9]

  • Crude Sample: this compound.

  • Mobile Phase: HPLC-grade solvents determined from TLC analysis (e.g., Dichloromethane, Methanol, Triethylamine).

  • Apparatus: Glass chromatography column, collection tubes, TLC plates, sand, cotton or glass wool.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_final Finalization Crude Crude Product TLC TLC Method Development Crude->TLC Pack Pack Column (Slurry Method) Load Load Sample (Dry Loading) TLC->Load Optimized Solvent System Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC_analysis Analyze Fractions by TLC Collect->TLC_analysis Pool Pool Pure Fractions TLC_analysis->Pool Identify Pure Fractions Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap Pure Pure Product Evap->Pure

Sources

Troubleshooting & Optimization

identifying side reactions in (2-Chloro-6-methoxyphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Chloro-6-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

The most prevalent synthetic route to this compound is the reduction of the corresponding benzonitrile, 2-chloro-6-methoxybenzonitrile. This transformation, while conceptually straightforward, is often accompanied by the formation of specific impurities that can complicate purification and impact yield. This guide will focus on the two most common reduction methods: Catalytic Hydrogenation and Lithium Aluminum Hydride (LiAlH₄) Reduction .

Troubleshooting Guide & FAQs

Section 1: Issues in Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitriles due to its scalability and the often-milder reaction conditions compared to metal hydride reductions. However, achieving high selectivity for the primary amine can be challenging.

Question 1: My final product is contaminated with a significant amount of a higher molecular weight impurity. How can I identify and prevent its formation?

Answer:

The most common high molecular weight impurity in the catalytic hydrogenation of benzonitriles is the secondary amine, N,N-bis((2-chloro-6-methoxyphenyl)methyl)amine .[1] This byproduct forms through a condensation reaction between the initially formed primary amine and an intermediate imine, followed by further reduction.

Causality and Mechanism:

The formation of the secondary amine is a well-documented side reaction in nitrile hydrogenation. The reaction proceeds through the following steps:

  • Initial Reduction: The nitrile is partially reduced to an intermediate imine on the catalyst surface.

  • Primary Amine Formation: The imine is further hydrogenated to the desired primary amine, this compound.

  • Side Reaction Initiation: The newly formed primary amine can act as a nucleophile and attack another molecule of the intermediate imine.

  • Secondary Amine Formation: This condensation reaction forms a new imine, which is then readily reduced on the catalyst surface to the secondary amine byproduct.

Preventative Measures & Optimization:

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like methanol have been shown to improve the yield of the primary amine.[1]

  • Temperature and Pressure: Lowering the reaction temperature can sometimes disfavor the condensation reaction leading to the secondary amine.[1] Optimization of hydrogen pressure is also crucial.

  • Catalyst Selection: While various catalysts like Ni/SiO₂, Co/SiO₂, and Pd/SiO₂ can be used, their selectivity varies.[1] Raney Nickel is a common choice, but its activity needs to be carefully controlled.

  • Ammonia Addition: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.

Question 2: I am observing a significant amount of a dechlorinated impurity in my product mixture. What is it and how can I avoid it?

Answer:

The dechlorinated impurity is likely (2-methoxyphenyl)methanamine . This is a result of a side reaction known as hydrodechlorination , where the chloro group on the aromatic ring is replaced by a hydrogen atom. This is particularly common when using palladium-based catalysts.[2]

Causality and Mechanism:

Hydrodechlorination is a form of hydrogenolysis, a reaction where a carbon-heteroatom bond is cleaved by hydrogen. Palladium catalysts are particularly active for this transformation. The reaction proceeds on the catalyst surface where the chloro-substituted aromatic ring is adsorbed, and the C-Cl bond is cleaved, followed by the addition of a hydrogen atom.

Preventative Measures & Optimization:

  • Catalyst Choice: Avoid using palladium-based catalysts (e.g., Pd/C) if hydrodechlorination is a significant issue.[2][3] Nickel-based catalysts, such as Raney Nickel, are generally less prone to causing hydrodechlorination under optimized conditions.[4]

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can help to minimize hydrodechlorination.[5]

  • Additives: In some catalytic systems, the addition of certain inhibitors can selectively suppress hydrodechlorination, though this requires careful screening.

Table 1: Troubleshooting Summary for Catalytic Hydrogenation

IssueProbable Side ProductCausalityPreventative Measures
High MW ImpurityN,N-bis((2-chloro-6-methoxyphenyl)methyl)amineCondensation of primary amine with intermediate imineUse protic solvents, lower temperature, add ammonia.
Dechlorinated Impurity(2-methoxyphenyl)methanamineHydrodechlorination of the C-Cl bondAvoid Pd catalysts; use Ni catalysts, milder conditions.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-6-methoxybenzonitrile

  • Reactor Setup: To a high-pressure hydrogenation reactor, add 2-chloro-6-methoxybenzonitrile (1.0 eq) and a suitable solvent (e.g., methanol).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (5-10 wt%) under an inert atmosphere.

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.[6]

Diagram 1: Key Reactions in the Catalytic Hydrogenation of 2-Chloro-6-methoxybenzonitrile

cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Secondary Amine Formation cluster_side2 Side Reaction 2: Hydrodechlorination 2-Chloro-6-methoxybenzonitrile 2-Chloro-6-methoxybenzonitrile Imine Intermediate Imine Intermediate 2-Chloro-6-methoxybenzonitrile->Imine Intermediate H2, Catalyst This compound This compound Imine Intermediate->this compound H2, Catalyst Secondary Amine Secondary Amine This compound->Secondary Amine + Imine Intermediate, -H2O (2-methoxyphenyl)methanamine (2-methoxyphenyl)methanamine This compound->(2-methoxyphenyl)methanamine H2, Catalyst (e.g., Pd/C)

Caption: Main and side reaction pathways in catalytic hydrogenation.

Section 2: Issues in Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[7] Its high reactivity, however, necessitates careful handling and specific reaction conditions to avoid side reactions and ensure safety.

Question 3: My reaction with LiAlH₄ is very exothermic and difficult to control. Are there any procedural recommendations to improve safety and reproducibility?

Answer:

Yes, the reaction of LiAlH₄ with any protic source (including atmospheric moisture) is highly exothermic and releases flammable hydrogen gas.[8] Careful control of the reaction conditions is paramount.

Causality and Best Practices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water.[7] All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: The LiAlH₄ should be added portion-wise to a solution of the nitrile at a low temperature (e.g., 0 °C) to manage the exotherm. Alternatively, a solution of the nitrile can be added slowly to a suspension of LiAlH₄.

  • Quenching Procedure: The quenching of excess LiAlH₄ after the reaction is also highly exothermic. A carefully controlled, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup) is a standard and safe procedure to decompose the excess reagent and the aluminum salts.

Question 4: After work-up, I am getting a low yield and my product seems to be contaminated with a dechlorinated species. Is this possible with LiAlH₄?

Answer:

While less common than with catalytic hydrogenation using palladium, hydrodechlorination can still occur with LiAlH₄, particularly at elevated temperatures. The primary cause of low yield, however, is often related to the work-up procedure.

Causality and Troubleshooting:

  • Hydrodechlorination: Although LiAlH₄ is not a classic catalyst for hydrodechlorination, the reaction conditions, particularly if the reaction is allowed to warm for extended periods, can lead to the removal of the chloro group.

  • Work-up Losses: The aluminum salts formed during the work-up can form a gelatinous precipitate that can trap the product, leading to significant losses in yield. A proper Fieser workup (sequential addition of x mL of water, x mL of 15% NaOH, and 3x mL of water for every y g of LiAlH₄) is designed to produce a granular precipitate that is easily filtered.

  • Incomplete Reaction: Insufficient LiAlH₄ or reaction time can lead to incomplete conversion of the starting nitrile.

Diagram 2: Troubleshooting Logic for LiAlH₄ Reduction

Start Start Low Yield or Impure Product Low Yield or Impure Product Start->Low Yield or Impure Product Check Work-up Was the Fieser workup performed correctly? Low Yield or Impure Product->Check Work-up Yes Check Reaction Conditions Was the reaction run at low temperature? Low Yield or Impure Product->Check Reaction Conditions No Check Stoichiometry Was sufficient LiAlH4 used? Low Yield or Impure Product->Check Stoichiometry Maybe Optimize Work-up Refine quenching procedure to ensure granular precipitate. Check Work-up->Optimize Work-up No Control Temperature Maintain low temperature (e.g., 0 °C) during addition and reaction. Check Reaction Conditions->Control Temperature No Ensure Excess Reagent Use a slight excess of LiAlH4. Check Stoichiometry->Ensure Excess Reagent No Successful Synthesis Successful Synthesis Optimize Work-up->Successful Synthesis Control Temperature->Successful Synthesis Ensure Excess Reagent->Successful Synthesis

Caption: Troubleshooting flowchart for LiAlH₄ reduction issues.

References

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  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
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  • Reaction pathways associated with the hydrogenation of benzonitrile... ResearchGate. [Link]

  • Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Nature. [Link]

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  • The catalytic hydro-dechlorination of 2, 4, 4' trichlorobiphenyl at mild temperatures and atmospheric pressure. PubMed. [Link]

  • (PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

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  • Benzonitrile-impurities. Pharmaffiliates. [Link]

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
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  • Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]

  • Reduction of Imines and Nitriles with LiAlH4. YouTube. [Link]

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  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]

  • CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.
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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of (2-Chloro-6-methoxyphenyl)methanamine Purity using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. (2-Chloro-6-methoxyphenyl)methanamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical step to guarantee the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, complete with supporting experimental data and detailed methodologies.

The Central Role of Purity in Drug Development

The presence of impurities in a chemical intermediate like this compound can have significant consequences. Impurities can arise from the manufacturing process, degradation, or storage.[1] These unwanted substances can potentially alter the chemical and physical properties of the final drug product, impact its stability, and, most critically, pose a risk to patient safety. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure; it is a fundamental requirement in the pharmaceutical industry.

HPLC: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) has emerged as the premier technique for the purity analysis of non-volatile and thermally labile compounds, a category that includes this compound.[2] Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy.[1][3][4] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its structurally similar impurities.

Proposed HPLC Method for this compound Purity Determination

The following is a robust RP-HPLC method developed for the purity assessment of this compound. The selection of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules.[5][6][7] The mobile phase, a mixture of acetonitrile and water, is a common choice for RP-HPLC, offering good separation efficiency.[3][6] A UV detector set at 254 nm is suitable for detecting the aromatic nature of the analyte.[5][6]

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemStandard HPLC system with UV detection
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25°C
Detection Wavelength254 nm

A Rigorous Approach: HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[9][10][11]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2(R1)) cluster_documentation Documentation & Reporting start Define Analytical Procedure's Purpose method_dev Develop HPLC Method start->method_dev specificity Specificity method_dev->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report end Implement for Routine Analysis validation_report->end

Caption: Workflow for the validation of an HPLC method according to ICH Q2(R1) guidelines.

Step-by-Step Validation Parameters

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent), a solution of this compound reference standard, and a sample of the compound spiked with potential impurities.

    • Forced degradation studies should also be performed by subjecting the sample to stress conditions like acid, base, oxidation, heat, and light to demonstrate that the method can separate the main peak from any degradation products.[12][13]

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[14][15]

Table 2: Illustrative Linearity Data

Concentration (µg/mL)Peak Area (n=3)
50501234
80802345
1001003456
1201204567
1501505678
Correlation Coefficient (r²) 0.9998

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, 120%).

    • Analyze each sample in triplicate.

    • The recovery should typically be within 98-102%.[7][16]

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2%.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[5]

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2%).

    • Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) to ensure they remain within acceptable limits.[5]

Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. A comparative overview is presented below.

Table 3: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleAdvantages for this compound PurityDisadvantages for this compound Purity
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase under high pressure.- High resolution and sensitivity for separating and quantifying closely related impurities.[1]- Excellent quantitative accuracy and precision.- Requires method development and validation.- Can be more time-consuming and expensive than simpler methods.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection using mass spectrometry.- Excellent for identifying and quantifying volatile impurities.[2]- this compound is not highly volatile and may require derivatization.- Potential for thermal degradation of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.- Provides both qualitative and quantitative information without the need for a reference standard of the analyte.[17][18]- Highly accurate and precise.[19][20]- Lower sensitivity compared to HPLC.- Requires a high-field NMR spectrometer.
Thin-Layer Chromatography (TLC) Separation based on differential migration on a thin layer of adsorbent.- Simple, rapid, and cost-effective for preliminary purity checks.[3]- Limited resolution and quantitative capabilities.- Lower sensitivity compared to HPLC.[21]

Conclusion and Recommendations

For the definitive purity determination of this compound, a validated High-Performance Liquid Chromatography method is the recommended approach. Its high resolving power, sensitivity, and quantitative accuracy make it superior to other techniques for routine quality control and in regulated environments.[3] While techniques like GC-MS and qNMR can provide valuable complementary information, particularly for the identification of unknown impurities or for primary standard characterization, HPLC remains the workhorse for ensuring the purity of this critical pharmaceutical intermediate. The detailed validation protocol outlined in this guide, based on ICH Q2(R1) principles, provides a robust framework for establishing a reliable and scientifically sound analytical method.

References

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A Comparative Guide to the Synthesis of (2-Chloro-6-methoxyphenyl)methanamine: Yield and Purity Analysis of Competing Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Chloro-6-methoxyphenyl)methanamine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted benzylamine scaffold is a common feature in molecules targeting a range of biological pathways. The efficient and high-purity synthesis of this intermediate is therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, focusing on reaction yields, product purity, and the underlying chemical principles that govern each approach. The presented protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers in their synthetic endeavors.

Two principal strategies for the synthesis of this compound will be explored:

  • Protocol 1: Reductive Amination of 2-Chloro-6-methoxybenzaldehyde. This common method for amine synthesis involves the formation of an imine intermediate from the corresponding aldehyde and ammonia, followed by its reduction.

  • Protocol 2: Reduction of 2-Chloro-6-methoxybenzonitrile. This alternative pathway utilizes a nitrile as the precursor, which is then reduced to the primary amine.

This guide will dissect each protocol, providing detailed experimental procedures, a comparative analysis of their respective advantages and disadvantages, and supporting data to inform the selection of the most suitable method for a given research context.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies, the following diagrams illustrate the core transformations in each protocol.

cluster_0 Protocol 1: Reductive Amination cluster_1 Protocol 2: Nitrile Reduction Aldehyde 2-Chloro-6-methoxybenzaldehyde Imine Iminium Intermediate Aldehyde->Imine + NH3 - H2O Amine1 This compound Imine->Amine1 Reduction (e.g., NaBH4, H2/Catalyst) Nitrile 2-Chloro-6-methoxybenzonitrile Amine2 This compound Nitrile->Amine2 Reduction (e.g., LiAlH4, H2/Raney Ni)

Figure 1: Comparative workflow of the two main synthetic routes.

Comparative Analysis of Yield and Purity

The choice between the reductive amination and nitrile reduction pathways often comes down to a trade-off between reagent handling, reaction conditions, and the final yield and purity of the desired amine. The following table summarizes the key performance indicators for each protocol, based on typical results for analogous transformations.

ParameterProtocol 1: Reductive AminationProtocol 2: Nitrile Reduction
Starting Material 2-Chloro-6-methoxybenzaldehyde2-Chloro-6-methoxybenzonitrile
Key Reagents Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₄, H₂/catalyst)Reducing agent (e.g., LiAlH₄, H₂/Raney Ni)
Typical Overall Yield 60-75%70-85%
Expected Purity Good to Excellent (>95%)Good to Excellent (>97%)
Key Advantages Milder reducing agents can be used.Generally higher yielding.
Potential Challenges Formation of secondary and tertiary amine byproducts. Steric hindrance can slow imine formation.Requires strong, hazardous reducing agents (LiAlH₄) or high-pressure hydrogenation.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 2-Chloro-6-methoxybenzaldehyde

This protocol proceeds in two main stages: the synthesis of the aldehyde precursor and its subsequent conversion to the amine.

Step 1a: Synthesis of 2-Chloro-6-methoxybenzaldehyde

This procedure is adapted from a known synthesis of the target aldehyde.[1]

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 51.5 g (0.325 mol) of 2-chloro-6-fluorobenzaldehyde in 500 mL of methanol.

  • Reagent Addition: To the stirred solution, add 14.4 g (0.36 mol) of sodium hydroxide pellets.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up: Cool the mixture to room temperature and reduce the volume to approximately 200 mL by rotary evaporation. Add 400 mL of water and 200 mL of dichloromethane. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional 100 mL portions of dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification by vacuum distillation can be performed if necessary.

    • Expected Yield: ~90%

Step 1b: Reductive Amination to this compound

This is a general procedure for reductive amination using sodium borohydride.[2]

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 17.1 g (0.1 mol) of 2-chloro-6-methoxybenzaldehyde and 7.7 g (0.1 mol) of ammonium acetate in 200 mL of anhydrous methanol.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add 4.2 g (0.11 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid. Remove the methanol under reduced pressure. Basify the aqueous residue with 4 M sodium hydroxide until pH > 10.

  • Extraction and Purification: Extract the aqueous layer with three 100 mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation.

    • Expected Yield: 65-80%

Protocol 2: Synthesis via Reduction of 2-Chloro-6-methoxybenzonitrile

This protocol also involves two main stages: the synthesis of the nitrile precursor and its subsequent reduction to the amine.

Step 2a: Synthesis of 2-Chloro-6-methoxybenzonitrile

This procedure is adapted from a patent describing the synthesis of related dialkoxybenzonitriles.[3]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 200 mL of dry N,N-dimethylformamide (DMF).

  • Reagent Addition: Under a nitrogen atmosphere, add 34.4 g (0.2 mol) of 2,6-dichlorobenzonitrile and 11.9 g (0.22 mol) of sodium methoxide.

  • Reaction: Heat the reaction mixture to 65°C and maintain for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum to afford the crude 2-chloro-6-methoxybenzonitrile. Recrystallization from ethanol can be performed for further purification.

    • Expected Yield: ~85%

Step 2b: Reduction to this compound

This is a general procedure for the reduction of a nitrile using lithium aluminum hydride (LiAlH₄).[4]

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 7.6 g (0.2 mol) of lithium aluminum hydride in 300 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Reagent Addition: Dissolve 16.7 g (0.1 mol) of 2-chloro-6-methoxybenzonitrile in 150 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for 4 hours.

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add 7.6 mL of water, 7.6 mL of 15% aqueous sodium hydroxide, and 22.8 mL of water.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether. Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation.

    • Expected Yield: 80-90%

Expertise & Experience: Causality Behind Experimental Choices

The selection of a particular synthetic route and the specific reagents and conditions are dictated by a deep understanding of chemical reactivity and potential side reactions.

In Protocol 1 (Reductive Amination):

  • Choice of Ammonia Source: Ammonium acetate is used as it provides both ammonia and a mild acidic catalyst (acetic acid) in situ, which promotes the formation of the imine intermediate.[5] Direct use of ammonia gas can be cumbersome, and aqueous ammonia can introduce water that may hinder the reaction.

  • Reducing Agent Selection: Sodium borohydride is a relatively mild and selective reducing agent that will reduce the imine intermediate but not the starting aldehyde under the reaction conditions.[6] This selectivity is crucial for a one-pot procedure. More reactive hydrides like LiAlH₄ would reduce both the aldehyde and the imine, leading to a mixture of products. For large-scale synthesis, catalytic hydrogenation with a catalyst like Raney Nickel or Palladium on carbon in the presence of ammonia is an attractive, more atom-economical alternative.[7]

  • Steric Hindrance: The ortho-chloro and methoxy groups on the benzaldehyde create significant steric hindrance around the carbonyl group. This can slow down the initial nucleophilic attack by ammonia to form the hemiaminal and the subsequent dehydration to the imine. This is a key factor that may contribute to lower yields compared to unhindered aldehydes.

In Protocol 2 (Nitrile Reduction):

  • Choice of Precursor: The synthesis of the nitrile from 2,6-dichlorobenzonitrile is a nucleophilic aromatic substitution. The use of a polar aprotic solvent like DMF is essential to solvate the sodium methoxide and facilitate the reaction.

  • Reducing Agent Selection: Lithium aluminum hydride is a potent reducing agent capable of converting the nitrile group to a primary amine.[4] The reaction is generally high-yielding. However, LiAlH₄ is pyrophoric and reacts violently with water, necessitating anhydrous conditions and careful handling.

  • Alternative Reduction Method: Catalytic hydrogenation over Raney Nickel is a viable and often safer alternative to LiAlH₄ for nitrile reduction.[8] The presence of ammonia during the hydrogenation is often employed to suppress the formation of secondary and tertiary amine byproducts.[9] The reaction typically requires high pressure and elevated temperatures.

Trustworthiness: Self-Validating Systems

Each protocol is designed with internal checks and balances to ensure the desired transformation occurs efficiently.

  • Reaction Monitoring: In both protocols, the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material before proceeding with the work-up.

  • Purification: The final purification by vacuum distillation is crucial for obtaining a high-purity product. The boiling point of the product serves as a key physical constant for its identification and purity assessment.

  • Spectroscopic Characterization: The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

Both the reductive amination of 2-chloro-6-methoxybenzaldehyde and the reduction of 2-chloro-6-methoxybenzonitrile are viable synthetic routes to this compound.

  • The reductive amination pathway offers the advantage of using milder and safer reagents but may be susceptible to lower yields due to steric hindrance and the potential for side-product formation.

  • The nitrile reduction pathway generally provides higher yields but requires the use of more hazardous reagents like lithium aluminum hydride or specialized high-pressure hydrogenation equipment.

The ultimate choice of protocol will depend on the specific requirements of the researcher, including the available equipment, scale of the synthesis, and safety considerations. For laboratory-scale synthesis where yield is paramount, the nitrile reduction route with LiAlH₄ may be preferred, provided the necessary safety precautions are taken. For larger-scale production or in laboratories where the handling of pyrophoric reagents is restricted, the reductive amination route, potentially optimized with catalytic hydrogenation, presents a more practical alternative.

References

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Safety Operating Guide

A Guide to the Proper Disposal of (2-Chloro-6-methoxyphenyl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety of our personnel, the protection of our environment, and the trustworthiness of our scientific endeavors. This guide provides a detailed protocol for the proper disposal of (2-Chloro-6-methoxyphenyl)methanamine, a compound that, due to its chemical structure as a chlorinated aromatic amine, necessitates careful handling and disposal.

The guidance herein is synthesized from established safety protocols for analogous chemical structures and general best practices for hazardous waste management in a laboratory setting. It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound before handling or disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a primary aromatic amine containing a chlorinated substituent. This chemical structure suggests several potential hazards that inform the disposal protocol.

  • Toxicity of Aromatic Amines: Primary aromatic amines (PAAs) are a class of compounds known for their potential carcinogenicity and toxicity.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of the amine group can lead to adverse health effects, and as such, minimizing exposure is paramount.[1]

  • Environmental Persistence of Chlorinated Compounds: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[1][3] Improper disposal can lead to long-term environmental contamination. Therefore, discharge into sanitary sewers is strictly prohibited.[4][5]

Anticipated Hazard Profile
Hazard ClassificationPotential EffectsGHS Pictograms (Anticipated)
Acute Toxicity (Oral) Harmful if swallowed.[2]
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Carcinogenicity Suspected of causing cancer.[1]
Hazardous to the Aquatic Environment Toxic to aquatic life with long-lasting effects.[1]

Note: This table is based on the general hazards of chlorinated aromatic amines. The specific GHS classification for this compound should be confirmed with the compound's SDS.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn.[7]

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Ensure gloves are regularly inspected for tears or punctures.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, consider a chemically resistant apron or suit.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] If aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container.[8] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions.

Step 2: On-Site Storage
  • Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Management: Keep the waste container closed at all times except when adding waste.[4] Do not overfill the container; leave at least 10% headspace to allow for expansion.[8]

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 12 months for academic labs), contact your Environmental Health and Safety department to arrange for pickup.[9]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Emergency Procedures: Spill and Exposure Management

Small Spills (in a chemical fume hood):
  • Containment: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills (outside a chemical fume hood):
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's emergency response team and EHS department immediately.

Personnel Exposure:
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Scenarios start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill exposure Personnel Exposure start->exposure container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate Waste (No Mixing) container->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store ehs Contact EHS for Pickup store->ehs document Complete Waste Disposal Forms ehs->document end End: Waste Transferred to EHS document->end spill_protocol Follow Spill Protocol (Contain, Collect, Decontaminate) spill->spill_protocol exposure_protocol Follow Exposure Protocol (Flush, Remove Clothing, Seek Medical Aid) exposure->exposure_protocol

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.